N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- The compound is involved in the synthesis of amino derivatives of triazolopyrimidine. Such processes often involve heterocyclization and the Dimroth rearrangement, stabilizing the molecule through hydrogen bond formation (R. I. Vas’kevich et al., 2006).
- The synthesis process can also lead to the formation of triazolopyrimidine derivatives through reactions with other compounds, demonstrating the versatility of this compound in creating various heterocyclic structures (V. Britsun et al., 2006).
Antimicrobial Activities
- Some derivatives of this compound have been explored for their antimicrobial activities. Fused pyrimidines, including triazolopyrimidines, show potential in this area, highlighting the compound's role in developing antimicrobial agents (M. Hossain & M. Bhuiyan, 2009).
Herbicidal Activity
- Certain derivatives of this compound, specifically triazolopyrimidine derivatives, have shown promising herbicidal activity against plants like rape and barnyardgrass. This suggests potential applications in agriculture and weed management (Guangfu Yang et al., 2001).
Antitumor Activities
- The compound's derivatives have been studied for their antitumor activities. In some cases, they exhibit high potency against cancer cell lines, comparable to standard antitumor drugs, indicating potential therapeutic applications (S. M. Gomha et al., 2017).
Structural and Mechanistic Insights
- Research has also focused on understanding the structural properties and reaction mechanisms involving this compound and its derivatives. Studies on its synthesis, crystal structure, and reaction pathways contribute to a deeper understanding of its chemical behavior and potential applications (H. Repich et al., 2017).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-8-4-5-11(6-12(8)17)18-13(23)7-25-16-21-20-15-19-14(24)9(2)10(3)22(15)16/h4-6H,7H2,1-3H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDWGOSXYVYUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide |
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